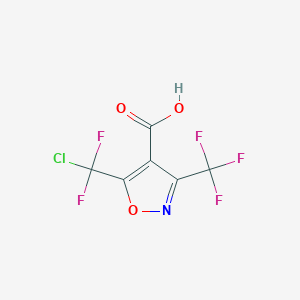
5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a fluorinated organic compound
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
作用机制
The mechanism of action of 5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use. The compound’s unique structure allows it to engage in selective binding and reactivity with various molecular targets .
相似化合物的比较
Similar Compounds
Trifluoromethyl-containing compounds: These compounds share the trifluoromethyl group, which imparts similar chemical properties.
Chlorodifluoromethyl-containing compounds: These compounds contain the chlorodifluoromethyl group, contributing to their reactivity and stability.
生物活性
5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a fluorinated heterocyclic compound with significant biological activity. Its unique structure, characterized by the presence of multiple fluorine atoms and a carboxylic acid functional group, positions it as a candidate for various pharmacological and industrial applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C6HClF5NO3
- Molecular Weight : 265.52 g/mol
- IUPAC Name : 5-[chloro(difluoro)methyl]-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
- Canonical SMILES : C1(=C(ON=C1C(F)(F)F)C(F)(F)Cl)C(=O)O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the chlorodifluoromethyl and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of specific biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with receptor sites, altering signaling pathways that can affect cellular responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that oxazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Certain oxazole derivatives have shown promise in inhibiting cancer cell proliferation, indicating potential use in oncology.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Antitumor Activity :
- Enzyme Interaction Studies :
- Antimicrobial Testing :
Data Table: Biological Activities of Related Compounds
属性
分子式 |
C6HClF5NO3 |
|---|---|
分子量 |
265.52 g/mol |
IUPAC 名称 |
5-[chloro(difluoro)methyl]-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6HClF5NO3/c7-5(8,9)3-1(4(14)15)2(13-16-3)6(10,11)12/h(H,14,15) |
InChI 键 |
QTJHRHIDALDIRT-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(ON=C1C(F)(F)F)C(F)(F)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















